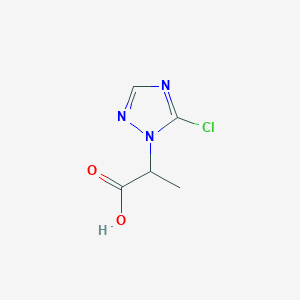
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as EAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EAPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Electronic and Biological Interactions
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been studied for its electronic and biological interactions in polar liquids, utilizing the Gaussian 16 W DFT tool. The research explored the compound's optimized geometrical properties, electron localization functions, and intermolecular interaction analysis in polar aprotic liquids. The study highlighted the compound's reactivity in various solvents, charge transfer energies through the NBO method, and its potential applications in fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).
Synthesis Improvements
Improvements in the synthesis of related acetamide compounds have been documented, providing valuable insights into technical method enhancements for reduction, acetylation, and ethylation. This research could inform more efficient and cost-effective synthesis processes for compounds similar to this compound (Gong Fenga, 2007).
Anticancer Drug Synthesis
Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares structural similarities with this compound, revealing its anticancer potential. The research elaborated on the synthetic procedures, crystalline structure, and molecular docking analysis targeting the VEGFr receptor, suggesting a potential application in cancer treatment (Sharma et al., 2018).
Antimicrobial Studies
N-substituted sulfanilamide derivatives, including compounds with structural elements related to this compound, have been synthesized and assessed for antibacterial and antifungal activities. These studies provide insights into the antimicrobial potential of similar acetamide derivatives, contributing to the development of new therapeutic agents (Lahtinen et al., 2014).
Environmental Applications
Research on acetaminophen degradation using amorphous Co(OH)2 nanocages as peroxymonosulfate activators has implications for the environmental processing of related compounds. This study explored efficient degradation mechanisms and the role of amorphous materials in catalytic reactions, potentially applicable to the breakdown of similar acetamide-based pollutants (Qi et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-24(22,23)17-10-4-14(5-11-17)12-18(21)19-16-8-6-15(7-9-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLSVDYTKPCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)



![3,6-dichloro-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2701353.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)

